

An In-depth Technical Guide to 4-fluoro-N-propylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-fluoro-N-propylbenzenesulfonamide

Cat. No.: B1299677

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Abstract

This technical guide provides a comprehensive overview of **4-fluoro-N-propylbenzenesulfonamide**, a fluorinated benzenesulfonamide derivative with potential applications in medicinal chemistry. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates information from closely related analogs and general knowledge of the sulfonamide class to present a detailed profile. This guide covers its synthesis, physicochemical properties, and potential biological activities, including its putative roles as a carbonic anhydrase inhibitor, an antibacterial agent, and an anti-inflammatory agent. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided, alongside visualizations of relevant signaling pathways to stimulate further research and drug discovery efforts.

Introduction

Sulfonamides represent a cornerstone of medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents. The introduction of fluorine into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. **4-fluoro-N-propylbenzenesulfonamide** belongs to this promising class of fluorinated organic molecules. This guide aims to consolidate the available information on related compounds to provide a

predictive but comprehensive technical overview of the target molecule, thereby serving as a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

While experimental data for **4-fluoro-N-propylbenzenesulfonamide** is not readily available, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of **4-fluoro-N-propylbenzenesulfonamide**

Property	Predicted Value	Data Source/Method
Molecular Formula	C ₉ H ₁₂ FNO ₂ S	-
Molecular Weight	217.26 g/mol	-
Appearance	White to off-white solid	Analogy to similar sulfonamides
Melting Point	75-85 °C	Predicted based on related structures
Boiling Point	> 300 °C (decomposes)	Predicted based on related structures
Solubility	Soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in water.	General solubility of sulfonamides
LogP	~2.0	Prediction based on analogs
pKa	~9.5 (sulfonamide N-H)	Analogy to similar sulfonamides

Synthesis

The synthesis of **4-fluoro-N-propylbenzenesulfonamide** can be readily achieved through a standard nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and propylamine.

Experimental Protocol: Synthesis of 4-fluoro-N-propylbenzenesulfonamide

Materials:

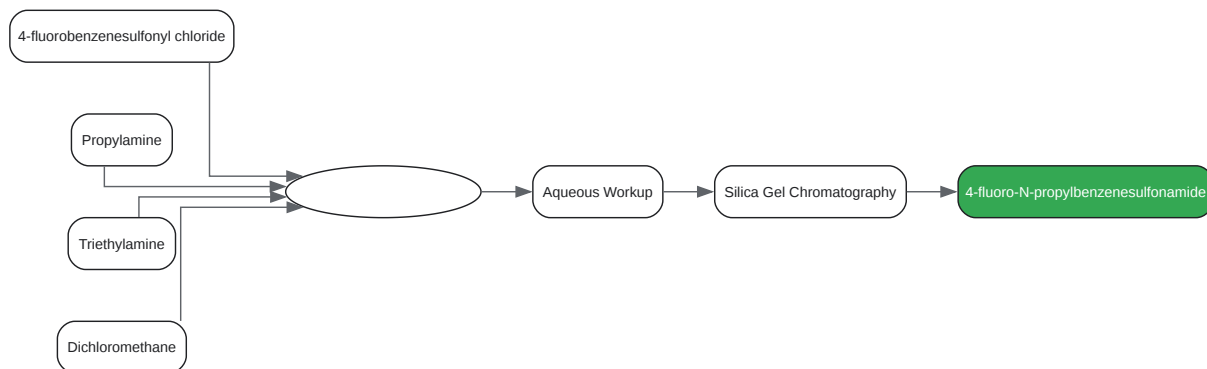
- 4-fluorobenzenesulfonyl chloride
- Propylamine
- Triethylamine (or other suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

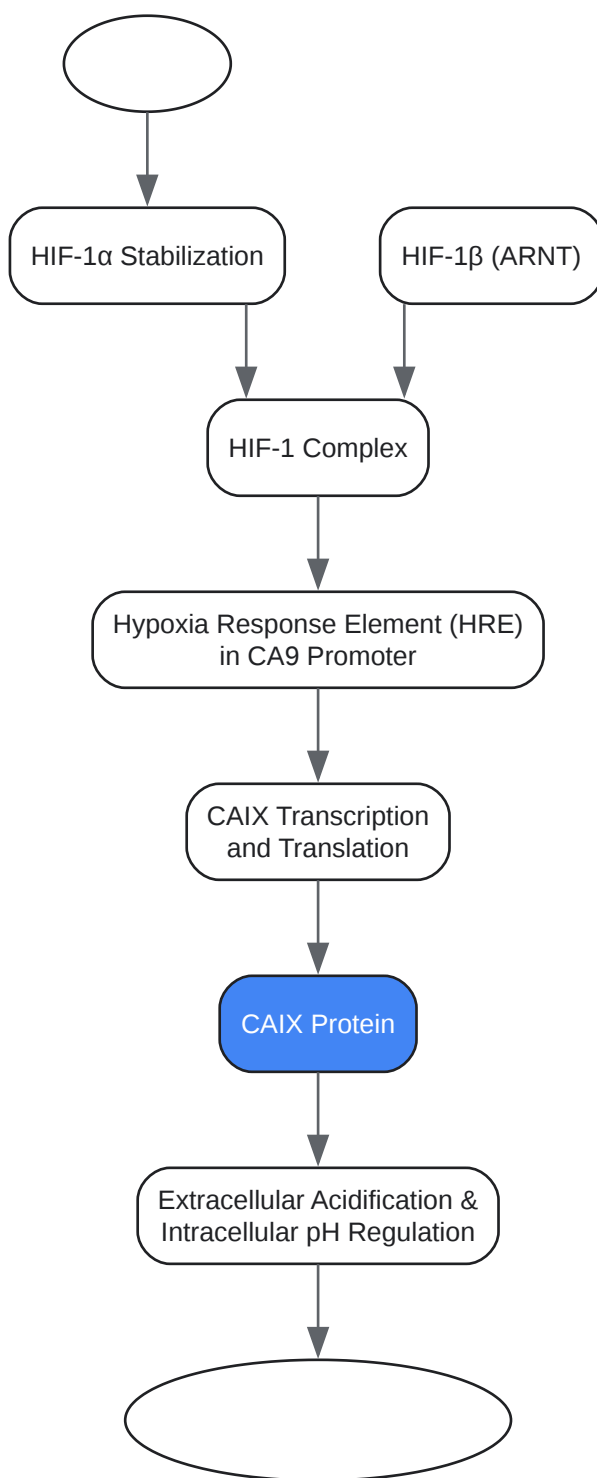
Procedure:

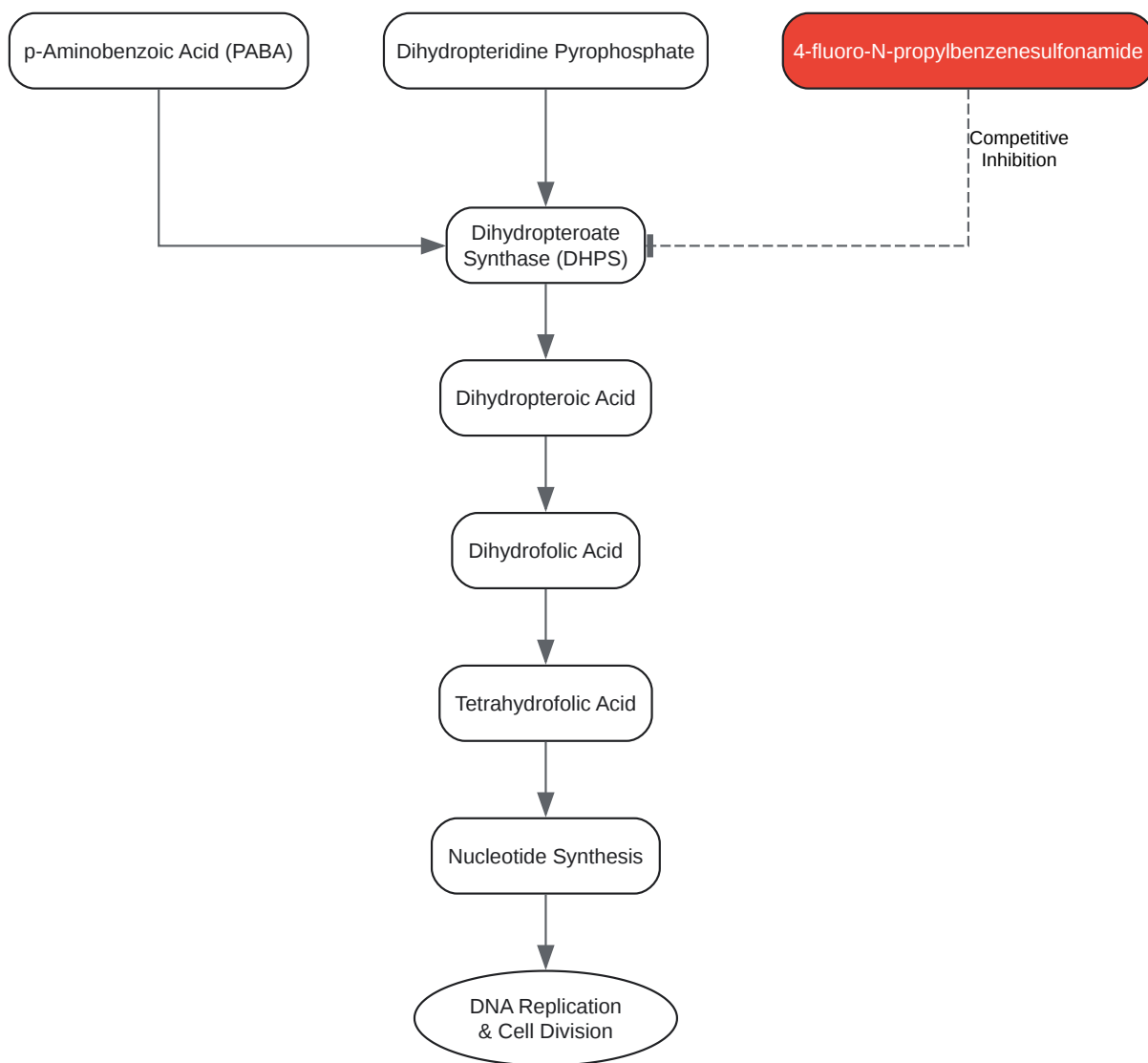
- In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of propylamine (1.1 eq).
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

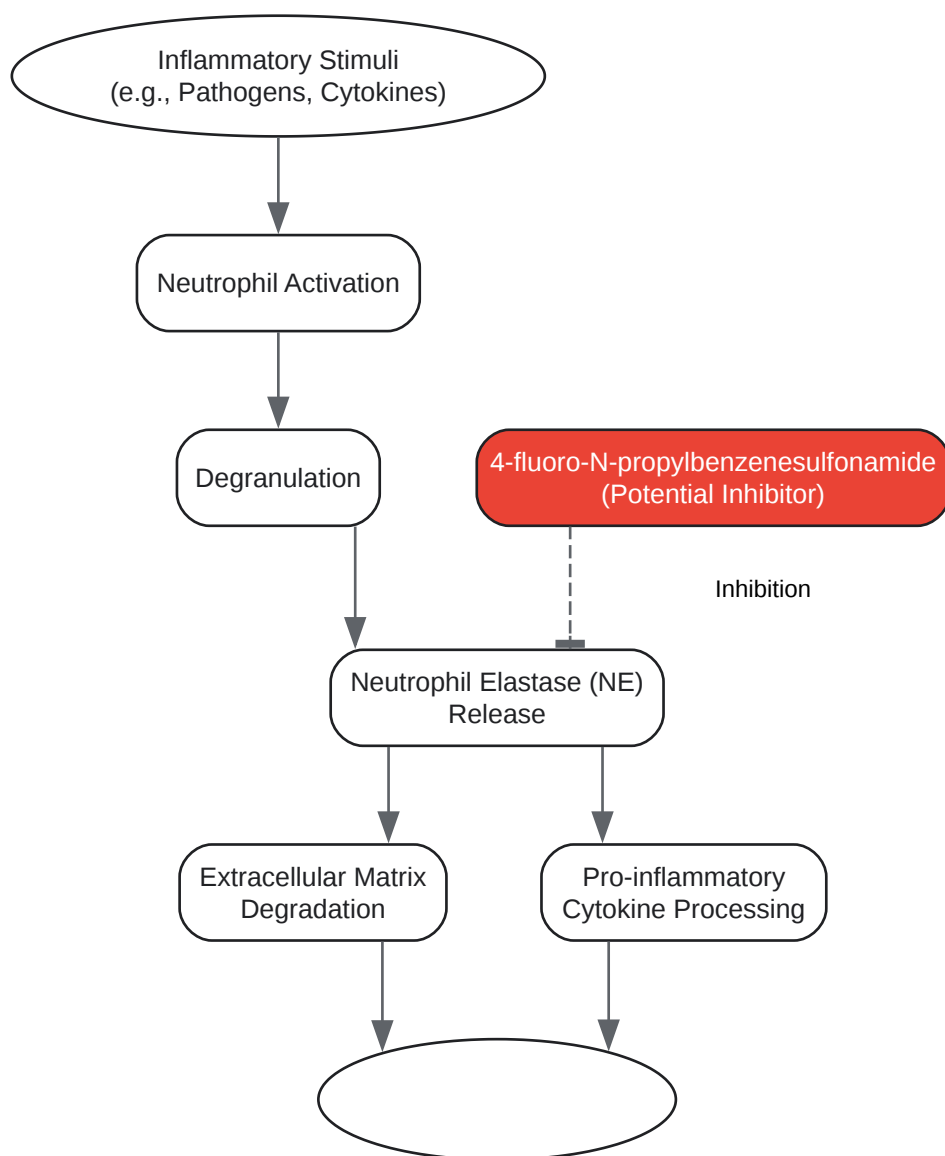
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure **4-fluoro-N-propylbenzenesulfonamide**.
- Characterize the final product by ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Synthesis Workflow









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